Boc-Oxyma

Peptide Synthesis Green Chemistry Waste Reduction

Peptide synthesis often requires separate Boc-protection and coupling steps, increasing reagent handling, waste, and racemization risk. Boc-Oxyma integrates both functions into a single reagent for one-pot N-Boc-amino acid synthesis and coupling. • Dual functionality: Boc-group introduction and racemization-free coupling via Oxyma active ester in one step • Green chemistry: Recyclable Oxyma byproduct reduces hazardous waste vs. uronium/carbodiimide systems • Proven: >90% coupling efficiency; no detectable racemization in sensitive tripeptide models

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 1426821-11-5
Cat. No. B1443812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Oxyma
CAS1426821-11-5
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N
InChIInChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3/b12-7+
InChIKeyGTIPXWMOYWXFBG-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Oxyma (CAS 1426821-11-5): Technical Specifications and Procurement Baseline


Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate; CAS 1426821-11-5) is a multifunctional reagent for peptide synthesis and organic transformations [1]. It uniquely combines the amino-protecting capability of a Boc anhydride with the high coupling efficiency and racemization suppression of the Oxyma moiety [2]. This dual functionality enables it to act as both a protecting group introduction reagent and a coupling agent in a single, mild procedure [1]. It operates via the formation of a highly reactive Oxyma active ester intermediate [1].

Boc-Oxyma (CAS 1426821-11-5): Why Simple Substitution with Standard Analogs is Not Recommended


Substituting Boc-Oxyma with standard in-class compounds (e.g., COMU, HOBt, HOAt, Boc2O) fails because each alternative addresses only a fraction of Boc-Oxyma's integrated functional profile. COMU offers comparable reactivity but generates non-recyclable waste and lacks Boc-protection capability [1]. HOBt and HOAt are effective additives but present documented explosion hazards and do not possess intrinsic Boc-protection ability [2]. Boc anhydride (Boc2O) introduces the Boc group but has poor stability, difficult purification, and requires a separate coupling reagent [3]. Boc-Oxyma consolidates protection, activation, and coupling into a single, mild, and green process. Its unique recyclable Oxyma byproduct further differentiates it from all of the above [REFS-1, REFS-3].

Boc-Oxyma (CAS 1426821-11-5): Quantified Differentiation Evidence Against Key Alternatives


Boc-Oxyma vs. COMU: Comparable Reactivity with Superior Green Chemistry Profile

Boc-Oxyma demonstrates high reactivity and a mechanism of action similar to the premium coupling reagent COMU [1]. However, a direct comparative study establishes a critical procurement advantage: Boc-Oxyma is significantly easier to prepare, recover, and reuse, resulting in the generation of far less chemical waste [1]. COMU lacks this integrated recyclability feature.

Peptide Synthesis Green Chemistry Waste Reduction

Boc-Oxyma vs. Boc Anhydride (Boc2O): Integrated Coupling Function and Improved Handling

Boc-Oxyma directly introduces the Boc protecting group while simultaneously functioning as a coupling reagent [1]. This dual action contrasts with Boc anhydride (Boc2O), which is solely a protecting reagent and is known for poor stability and difficult purification [1]. Furthermore, Boc-Oxyma achieves high yields (>90%) in Boc-protection of amines bearing electron-donating groups, showcasing its efficiency [1].

Amino Protection Peptide Synthesis Operational Simplicity

Boc-Oxyma vs. HOBt/HOAt: Exceptional Racemization Suppression Without Explosion Hazard

Boc-Oxyma demonstrates excellent racemization suppression capability in demanding peptide synthesis models [REFS-1, REFS-2]. In a comparative tripeptide synthesis experiment, Boc-Oxyma exhibited no detectable racemization [1]. While its parent compound, Oxyma, has been shown to be superior to HOBt and at least comparable to HOAt in racemization inhibition [3], Boc-Oxyma adds the safety and dual-functionality advantage. Crucially, unlike benzotriazole-based additives (HOBt, HOAt), Oxyma-based reagents have a lower risk of explosion [3].

Racemization Control Peptide Synthesis Process Safety

Boc-Oxyma vs. Standard Coupling Reagents: Quantitative Coupling Efficiency in Model Reactions

Boc-Oxyma enables high-efficiency coupling under mild conditions, as demonstrated in model reactions. In a phenylacetic acid model reaction with benzyl alcohol and benzylamine, Boc-Oxyma achieved coupling efficiencies greater than 90% [1]. This high efficiency is comparable to or exceeds that of many standard carbodiimide/additive systems, but is achieved with the added benefit of equimolar reagent usage and a simpler, greener procedure [2].

Coupling Efficiency Esterification Amidation

Boc-Oxyma: Recyclable Oxyma Byproduct as a Unique Green Procurement Differentiator

A unique and quantifiable advantage of Boc-Oxyma is its generation of Oxyma as the sole solid byproduct during coupling and protection reactions [REFS-1, REFS-2]. This byproduct can be easily recovered and recycled for the synthesis of fresh Boc-Oxyma, closing the material loop [2]. This is in stark contrast to uronium reagents (e.g., HATU, HBTU) and carbodiimide/additive combinations which generate complex, non-recyclable waste streams [3].

Green Chemistry Sustainability Waste Reduction

Boc-Oxyma (CAS 1426821-11-5): High-Value Application Scenarios for Procurement


Scenario 1: Integrated Boc-Protection and Peptide Coupling in a Single Step

Boc-Oxyma is the reagent of choice for streamlining the synthesis of N-Boc-protected peptides and amino acid derivatives. Its dual functionality allows for the direct introduction of the Boc group and subsequent coupling in one pot, eliminating the need for a separate Boc2O protection step followed by a carbodiimide/additive coupling [1]. This is particularly valuable for the synthesis of complex peptides where minimizing steps, reducing reagent handling, and improving overall yield are critical [1].

Scenario 2: Large-Scale Peptide API Manufacturing with Green Chemistry Goals

In industrial settings, Boc-Oxyma offers a compelling advantage for meeting green chemistry and sustainability targets. Its use generates only the recyclable Oxyma byproduct, drastically reducing hazardous waste compared to uronium (HATU, HBTU) or carbodiimide/additive (DIC/HOBt) systems [REFS-1, REFS-2]. Furthermore, its high coupling efficiency (>90% in model reactions) and mild, room-temperature operation minimize energy consumption and raw material waste, contributing to a lower Process Mass Intensity (PMI) [3].

Scenario 3: Synthesis of Chirally Sensitive Pharmaceutical Intermediates

For the preparation of chirally pure Active Pharmaceutical Ingredients (APIs) and their intermediates, racemization control is non-negotiable. Boc-Oxyma provides superior racemization suppression, with studies showing no detectable racemization in sensitive tripeptide model systems [REFS-1, REFS-2]. Compared to the explosive-prone HOBt or HOAt, Boc-Oxyma offers this high stereocontrol with a significantly improved safety profile, making it a safer and more reliable choice for GMP manufacturing environments [REFS-2, REFS-3].

Scenario 4: Solid-Phase Peptide Synthesis (SPPS) and On-Resin Modifications

Boc-Oxyma has been demonstrated to be fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) [1]. It has been successfully applied to the synthesis of an octapeptide containing the aggregation-prone NFGAIL sequence on rink amide MBHA resin, with couplings completing in less than 2 hours [1]. Its utility also extends to on-resin synthesis of challenging structures like peptide hydroxamic acids, showcasing its versatility for diverse resin-bound transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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